
4-(3-Hydroxybutyl)-2,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxybutyl)-2,6-dimethylphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxybutyl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybutyl)-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with 3-chlorobutanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-(3-Hydroxybutyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The phenolic hydroxyl group can be reduced to form an ether.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or alkyl halides.
Major Products Formed
Oxidation: 4-(3-Carboxybutyl)-2,6-dimethylphenol.
Reduction: 4-(3-Hydroxybutyl)-2,6-dimethylether.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
4-(3-Hydroxybutyl)-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-Hydroxybutyl)-2,6-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxybutyl group can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.
類似化合物との比較
Similar Compounds
4-(3-Hydroxybutyl)-3-methylenetetrahydro-2H-pyran-2-one: A compound with a similar hydroxybutyl group but different core structure.
Poly(4-hydroxybutyrate): A polymer containing 4-hydroxybutyrate units, used in medical applications.
Uniqueness
4-(3-Hydroxybutyl)-2,6-dimethylphenol is unique due to its specific combination of a phenolic core with a hydroxybutyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
4-(3-hydroxybutyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-6-11(5-4-10(3)13)7-9(2)12(8)14/h6-7,10,13-14H,4-5H2,1-3H3 |
InChIキー |
AEXXRXRRXGYHSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



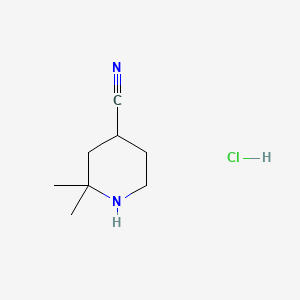
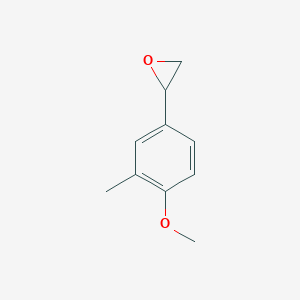
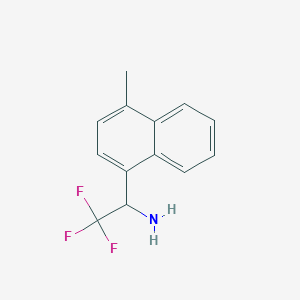
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)


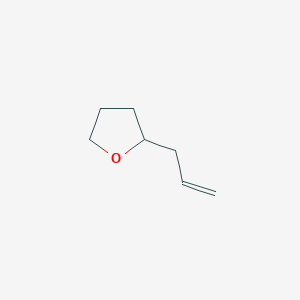
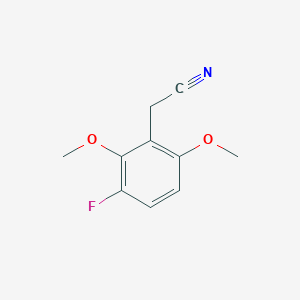

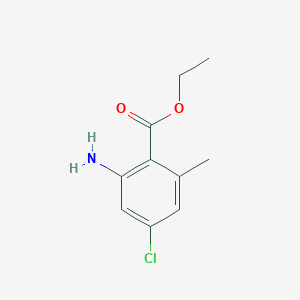
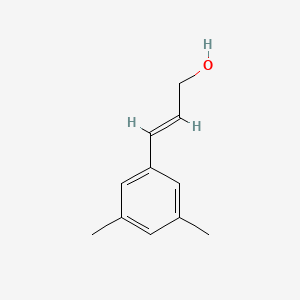
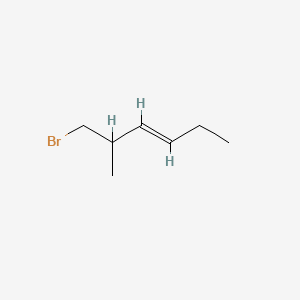
![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)
